N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS2/c1-17-10-12-18(13-11-17)14-28-15-23(19-6-2-4-8-21(19)28)30-16-24(29)27-25-26-20-7-3-5-9-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWDTRZWJRNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Alkylation at the N1-Position
The 4-methylbenzyl group is introduced via N-alkylation of indole. A typical procedure involves reacting indole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80–90°C for 6–8 hours.
Reaction Scheme:
$$
\text{Indole} + \text{4-Methylbenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-[(4-Methylphenyl)methyl]-1H-indole}
$$
Yield optimization studies indicate that using a 1.2:1 molar ratio of 4-methylbenzyl chloride to indole minimizes di-alkylation byproducts, achieving yields of 78–85%.
Thiol Group Introduction at the C3-Position
Sulfur incorporation at the indole C3 position is achieved via electrophilic thiolation . A published method employs sulfur monochloride (S$$2$$Cl$$2$$) in dichloromethane (DCM) at 0–5°C, followed by quenching with aqueous sodium thiosulfate.
Example Protocol:
- Dissolve 1-[(4-methylphenyl)methyl]-1H-indole (10 mmol) in DCM (50 mL).
- Add S$$2$$Cl$$2$$ (12 mmol) dropwise under nitrogen at 0°C.
- Stir for 2 hours, then quench with Na$$2$$S$$2$$O$$_3$$ (10% w/v).
- Extract with DCM, dry over MgSO$$_4$$, and concentrate.
This method yields 65–72% of the thiolated product, confirmed via $$^1$$H NMR (δ 3.85 ppm for SCH$$_3$$).
Preparation of 2-Chloro-N-(1,3-Benzothiazol-2-yl)Acetamide
Benzothiazole-2-Amine Synthesis
The benzothiazole core is synthesized by cyclizing 2-aminothiophenol with a carboxylic acid derivative. For example, reacting 2-aminothiophenol with chloroacetyl chloride in pyridine at 50°C forms 2-chloroacetamidobenzothiazole.
Optimized Conditions:
Chloroacetamide Activation
The chloroacetamide moiety is introduced via Schotten-Baumann reaction :
$$
\text{Benzothiazole-2-amine} + \text{Chloroacetyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide}
$$
Key parameters:
Coupling of Thiol and Chloroacetamide Subunits
Nucleophilic Substitution Mechanism
The final step involves S-alkylation of 1-[(4-methylphenyl)methyl]-1H-indol-3-thiol with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide. This is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base such as triethylamine (Et$$_3$$N).
Representative Procedure:
- Combine equimolar amounts of thiol (5 mmol) and chloroacetamide (5 mmol) in DMF (20 mL).
- Add Et$$_3$$N (6 mmol) and stir at 60°C for 8–12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).
Yield: 68–75%. Purity is confirmed by HPLC (>98%) and LC-MS ([M+H]$$^+$$ = 476.2).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for S-Alkylation
An alternative employs Mitsunobu conditions (DIAD, PPh$$_3$$) to couple the thiol and acetamide subunits. While this method avoids harsh bases, it requires stoichiometric reagents, increasing cost.
Conditions:
- Solvent: THF.
- Temperature: Room temperature.
- Yield: 60–65% (lower than S$$_N$$2 route).
Solid-Phase Synthesis for Scalability
A patented approach immobilizes the benzothiazole-2-amine on Wang resin, enabling sequential chloroacetylation and thiol coupling. This method achieves 70% yield with >95% purity, suitable for industrial-scale production.
Critical Process Parameters and Optimization
Solvent and Base Selection
| Parameter | S$$N$$2 (DMF/Et$$3$$N) | Mitsunobu (THF/DIAD) |
|---|---|---|
| Yield | 68–75% | 60–65% |
| Purity | >98% | >95% |
| Cost Index | Low | High |
| Scalability | High | Moderate |
Temperature and Reaction Time
Elevating temperature to 80°C in DMF reduces reaction time to 6 hours but risks thiol oxidation. A balance between 60–70°C and 8–10 hours optimizes yield and purity.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, CDCl$$_3$$):
- δ 8.21 (s, 1H, indole-H2), 7.89 (d, J=8 Hz, 2H, benzothiazole-H), 7.45–7.32 (m, 9H, aromatic), 5.42 (s, 2H, N-CH$$2$$-Ar), 3.98 (s, 2H, SCH$$2$$CO).
- IR (KBr):
- 3270 cm$$^{-1}$$ (N-H), 1655 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-S).
Chromatographic Purity
- HPLC (C18, 70:30 MeOH/H$$2$$O): t$$R$$ = 12.4 min, purity 98.5%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide, as anticancer agents. Research indicates that compounds with a benzothiazole moiety exhibit promising antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against various cancer cell lines, demonstrating their potential as lead compounds for drug development .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may act as a multi-target-directed ligand (MTDL) against conditions like Alzheimer's disease by inhibiting key enzymes such as monoamine oxidase and cholinesterase. These activities are crucial for managing neurodegenerative disorders complicated by depression .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Enzyme Inhibition Studies
The inhibitory effects of this compound on enzymes like acetylcholinesterase and butyrylcholinesterase have been documented extensively. These studies utilize in vitro assays to evaluate the compound's potency and selectivity, providing insights into its potential therapeutic applications in treating cognitive disorders .
Case Studies
Several case studies illustrate the compound's efficacy:
- A study demonstrated that specific derivatives significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .
- Another investigation revealed that modifications to the benzothiazole structure enhanced its anticancer properties against specific cell lines, indicating structure-activity relationships that could guide future drug design .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzothiazole ring and indole moiety can significantly influence biological activity. Compounds with electron-donating groups tend to exhibit enhanced activity against targeted enzymes and cancer cell lines .
Data Tables
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.2) is lower than ’s compound 41 (logP ~4.8) due to the latter’s trifluoromethyl groups but higher than hydroxypropyl-substituted analogs (, logP ~2.5) .
- Solubility : The sulfanyl group in the target may improve aqueous solubility compared to sulfonyl-containing analogs () but less than hydroxypropyl derivatives () .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and findings.
Chemical Structure
The compound features a benzothiazole moiety linked to an indole derivative via a sulfanyl group. The structural complexity suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation in various cancer types:
- Study Findings : A study demonstrated that derivatives of benzothiazole exhibited IC50 values ranging from 5 to 20 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 10 |
| Benzothiazole Derivative B | HeLa | 15 |
Antibacterial Activity
Benzothiazole-containing compounds have also shown promise as antibacterial agents. A study highlighted the activity of similar compounds against Staphylococcus aureus and Escherichia coli:
- Inhibition Zone : Compounds displayed inhibition zones ranging from 12 mm to 25 mm at concentrations of 100 µg/mL .
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound C | S. aureus | 20 |
| Compound D | E. coli | 15 |
Antifungal Activity
The antifungal potential of benzothiazole derivatives has been documented, particularly against Candida albicans. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays:
- MIC Results : The MIC values ranged from 8 to 32 µg/mL for various derivatives, indicating moderate antifungal activity .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound E | C. albicans | 16 |
| Compound F | C. glabrata | 32 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Membrane Integrity : Antibacterial and antifungal activities are often linked to the disruption of microbial cell membranes.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A recent study synthesized various derivatives and tested them against multiple cancer cell lines, confirming significant cytotoxicity with some derivatives showing selectivity towards cancer cells over normal cells .
- Antimicrobial Screening : Another study focused on the antimicrobial properties, revealing that certain analogs effectively inhibited both gram-positive and gram-negative bacteria .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole intermediate via alkylation of 1H-indole with 4-methylbenzyl chloride.
- Step 2 : Sulfur insertion via nucleophilic substitution at the indole C3 position using thiourea or thiol reagents.
- Step 3 : Acetamide coupling between the benzothiazole moiety and the sulfanyl-indole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt). Monitoring : Thin-layer chromatography (TLC) with UV visualization is recommended for tracking intermediates. Final purity is confirmed via HPLC (>95%) and NMR .
Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-methylbenzyl chloride, K₂CO₃ | DMF | 80°C | 65–75% |
| 2 | Thiourea, H₂SO₄ | EtOH | Reflux | 50–60% |
| 3 | EDC, HOBt, DIPEA | DCM | RT | 70–80% |
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the benzothiazole (δ 7.8–8.2 ppm for aromatic protons) and indole (δ 6.9–7.5 ppm) moieties. Sulfanyl (-S-) linkages show characteristic deshielding .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 447.12 for C₂₅H₂₂N₃OS₂⁺).
- FT-IR : Validate sulfanyl (C-S stretch at 600–700 cm⁻¹) and acetamide (N-H bend at 1550–1650 cm⁻¹) groups .
Q. What are the common oxidative/reductive vulnerabilities in its structure?
The sulfanyl (-S-) bridge is prone to oxidation, forming sulfoxides or sulfones under mild conditions (e.g., H₂O₂/CH₃COOH). The benzothiazole ring is stable under acidic conditions but degrades in strong bases (pH >10). Reductive cleavage of the acetamide bond may occur with LiAlH₄ .
Advanced Research Questions
Q. How can computational tools predict metabolic stability and guide structural optimization?
- MetaSite : Predicts metabolic soft spots by simulating cytochrome P450 (e.g., CYP3A4/2D6) interactions. For this compound, the 4-methylphenyl group and sulfanyl linkage are high-risk sites .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., COX-2). Fluorination of the benzyl group reduces metabolism while retaining affinity .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-Response Curves : Replicate assays in triplicate with positive controls (e.g., indomethacin for COX-2 inhibition).
- Mechanistic Profiling : Use siRNA knockdowns or isoform-specific inhibitors to confirm target engagement (e.g., elastase inhibition vs. MMP-9 cross-reactivity) .
Example Data Conflict Resolution :
| Assay | Observed IC₅₀ (μM) | Potential Artifact | Resolution |
|---|---|---|---|
| COX-1 | 25 ± 3 | Non-specific binding | Use fluorescent polarization to validate selectivity |
| COX-2 | 0.8 ± 0.1 | Solubility issues | Confirm with DLS (dynamic light scattering) |
Q. How do crystallographic studies inform structure-activity relationships (SAR)?
X-ray diffraction reveals:
- Intermolecular Interactions : The benzothiazole ring forms π-π stacking with adjacent phenyl groups (distance: 3.4 Å).
- Hydrogen Bonding : The acetamide carbonyl oxygen acts as a hydrogen bond acceptor (e.g., with Tyr341 in COX-2) .
Key Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a=8.2 Å, b=12.1 Å, c=14.3 Å |
| R-factor | 0.042 |
Methodological Guidance
- Synthesis Optimization : Replace DMF with acetonitrile in Step 1 to reduce side-product formation .
- Biological Assays : Pre-incubate compounds with 1% BSA to mitigate false positives from protein binding .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity (e.g., Hammett σ values for para-substituted benzyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
